molecular formula C16H19NO2S B7628619 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

Cat. No. B7628619
M. Wt: 289.4 g/mol
InChI Key: NLVGWLBYILXJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as DMSB, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. DMSB has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been used in a range of scientific research applications, including the study of ion channels, neurotransmitter release, and protein-protein interactions. 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been shown to inhibit the activity of certain ion channels, making it a valuable tool for investigating the role of these channels in various physiological processes. Additionally, 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been shown to modulate the release of neurotransmitters such as glutamate, further highlighting its potential applications in neuroscience research. 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been used to investigate protein-protein interactions, particularly those involving the scaffold protein PSD-95.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels and modulation of neurotransmitter release. 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been shown to modulate the release of glutamate, an important neurotransmitter involved in synaptic transmission.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been shown to possess a range of biochemical and physiological effects, including the inhibition of ion channels, modulation of neurotransmitter release, and modulation of protein-protein interactions. 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been shown to have anxiolytic and anticonvulsant effects in animal models, further highlighting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of ion channels, making it a valuable tool for investigating the role of these channels in various physiological processes. Additionally, 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been shown to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation of using 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide and its effects on ion channels and neurotransmitter release. Finally, the development of more potent analogs of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide may lead to the discovery of new compounds with even greater potential for scientific research and therapeutic applications.

Synthesis Methods

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-(4-methylbenzyl)-3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethylaniline followed by N-alkylation with benzyl chloride.

properties

IUPAC Name

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-4-7-15(8-5-12)11-17-20(18,19)16-9-6-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVGWLBYILXJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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